![molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2](/img/structure/B14278929.png)
Spiro[2.3]hexane, 4-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2.3]hexane, 4-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. The spiro[2.3]hexane framework is a valuable scaffold in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane, 4-methylene- typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, allowing for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are generally mild, and the yields are good, making this method efficient for preparing spirocyclic skeletons.
Industrial Production Methods
While specific industrial production methods for spiro[2.3]hexane, 4-methylene- are not extensively documented, the principles of cycloaddition and photochemical reactions can be scaled up for industrial applications. The use of visible-light-induced reactions offers a sustainable and energy-efficient approach, which is advantageous for large-scale production.
化学反応の分析
Types of Reactions
Spiro[2.3]hexane, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic framework allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Spiro[2.3]hexane, 4-methylene- has several scientific research applications:
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The spirocyclic framework is explored for developing new pharmaceuticals, particularly in drug design and discovery.
作用機序
The mechanism of action of spiro[2.3]hexane, 4-methylene- involves its interaction with molecular targets through its strained ring system. The unique geometry of the spirocyclic framework allows it to engage in specific interactions with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug development .
類似化合物との比較
Similar Compounds
Spiro[2.4]heptane: Another spirocyclic compound with a different ring size.
Spiro[3.3]heptane: Features a larger ring system compared to spiro[2.3]hexane.
Spiro[2.2]pentane: A smaller spirocyclic compound with distinct properties.
Uniqueness
Spiro[2.3]hexane, 4-methylene- is unique due to its specific ring strain and reactivity. The [2+2] cycloaddition method for its synthesis is particularly efficient and versatile, allowing for the rapid construction of the spirocyclic framework under mild conditions. This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications .
特性
CAS番号 |
137072-99-2 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
6-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2 |
InChIキー |
PEUOGYZGFUSFQB-UHFFFAOYSA-N |
正規SMILES |
C=C1CCC12CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
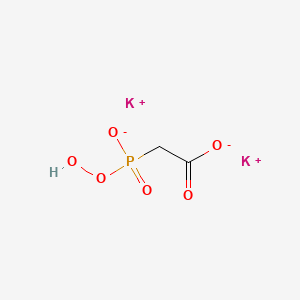
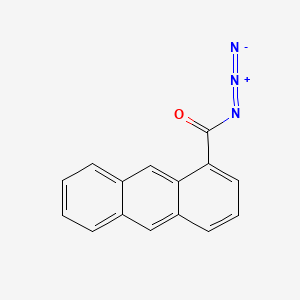
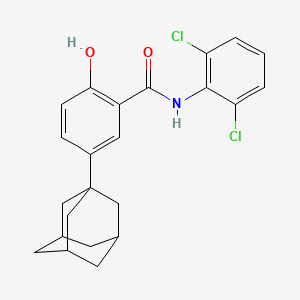
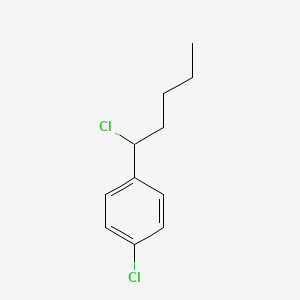
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
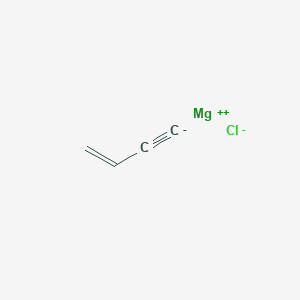
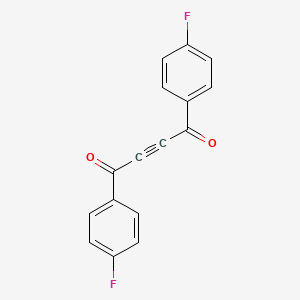
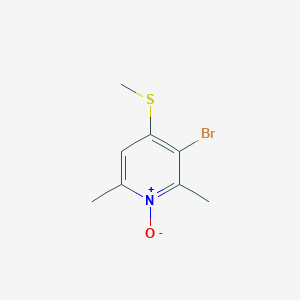
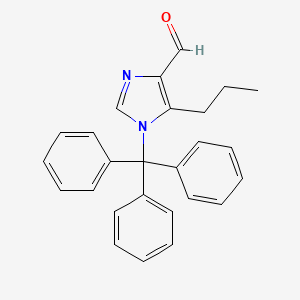
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
